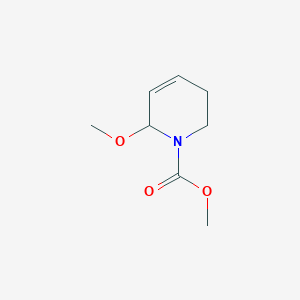
methyl 6-methoxy-3,6-dihydro-2H-pyridine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-methoxy-3,6-dihydro-2H-pyridine-1-carboxylate, also known as MMPC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MMPC belongs to the class of pyridine carboxylates and is synthesized through various methods, including the Pinner reaction and the Gewald reaction. In
Mecanismo De Acción
The exact mechanism of action of methyl 6-methoxy-3,6-dihydro-2H-pyridine-1-carboxylate is not fully understood. However, studies have suggested that methyl 6-methoxy-3,6-dihydro-2H-pyridine-1-carboxylate may exert its therapeutic effects through the modulation of neurotransmitters such as GABA and glutamate. methyl 6-methoxy-3,6-dihydro-2H-pyridine-1-carboxylate has also been shown to exhibit antioxidant properties, which may contribute to its therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
Methyl 6-methoxy-3,6-dihydro-2H-pyridine-1-carboxylate has been shown to exhibit various biochemical and physiological effects. Studies have shown that methyl 6-methoxy-3,6-dihydro-2H-pyridine-1-carboxylate can increase GABA levels in the brain, which may contribute to its anticonvulsant and antidepressant effects. methyl 6-methoxy-3,6-dihydro-2H-pyridine-1-carboxylate has also been shown to exhibit neuroprotective effects, which may be attributed to its antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using methyl 6-methoxy-3,6-dihydro-2H-pyridine-1-carboxylate in lab experiments is its potential therapeutic properties, which may provide insights into the development of new drugs for the treatment of epilepsy and depression. However, one limitation of using methyl 6-methoxy-3,6-dihydro-2H-pyridine-1-carboxylate in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
For the study of methyl 6-methoxy-3,6-dihydro-2H-pyridine-1-carboxylate include further exploration of its potential therapeutic properties, optimization of its synthesis, and elucidation of its mechanism of action.
Métodos De Síntesis
Methyl 6-methoxy-3,6-dihydro-2H-pyridine-1-carboxylate can be synthesized through the Pinner reaction, which involves the reaction of 2-methoxypyridine with methanol and hydrochloric acid. This reaction results in the formation of methyl 6-methoxy-3,6-dihydro-2H-pyridine-1-carboxylate as a white crystalline solid. Another method of synthesis is the Gewald reaction, which involves the reaction of 2-methoxypyridine with carbon disulfide and sodium methoxide. This reaction results in the formation of methyl 6-methoxy-3,6-dihydro-2H-pyridine-1-carboxylate as a yellow crystalline solid.
Aplicaciones Científicas De Investigación
Methyl 6-methoxy-3,6-dihydro-2H-pyridine-1-carboxylate has been studied for its potential therapeutic properties in various scientific research studies. One area of research is its potential as an anticonvulsant agent. Studies have shown that methyl 6-methoxy-3,6-dihydro-2H-pyridine-1-carboxylate exhibits anticonvulsant activity in animal models of epilepsy. methyl 6-methoxy-3,6-dihydro-2H-pyridine-1-carboxylate has also been studied for its potential as an antidepressant agent. Studies have shown that methyl 6-methoxy-3,6-dihydro-2H-pyridine-1-carboxylate exhibits antidepressant activity in animal models of depression.
Propiedades
Número CAS |
114523-69-2 |
|---|---|
Nombre del producto |
methyl 6-methoxy-3,6-dihydro-2H-pyridine-1-carboxylate |
Fórmula molecular |
C8H13NO3 |
Peso molecular |
171.19 g/mol |
Nombre IUPAC |
methyl 6-methoxy-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C8H13NO3/c1-11-7-5-3-4-6-9(7)8(10)12-2/h3,5,7H,4,6H2,1-2H3 |
Clave InChI |
GUJONRXISVYHIG-UHFFFAOYSA-N |
SMILES |
COC1C=CCCN1C(=O)OC |
SMILES canónico |
COC1C=CCCN1C(=O)OC |
Sinónimos |
1(2H)-Pyridinecarboxylic acid, 5,6-dihydro-2-methoxy-, methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Zinc, [ethanedioato(2-)-kappaO1,kappaO2]-](/img/structure/B38008.png)
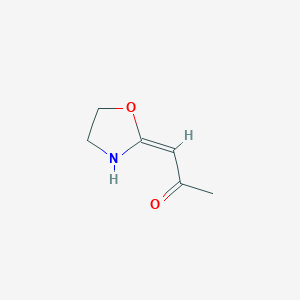

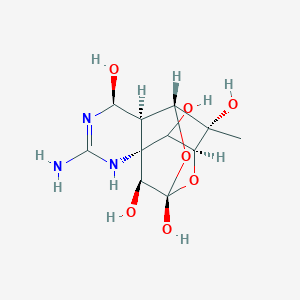
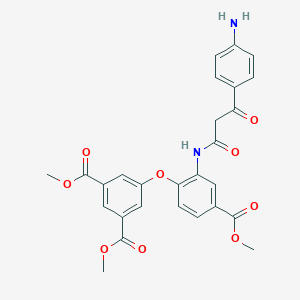

![P-[Tetrahydropyran-2-yloxy]phenylacetylene](/img/structure/B38020.png)
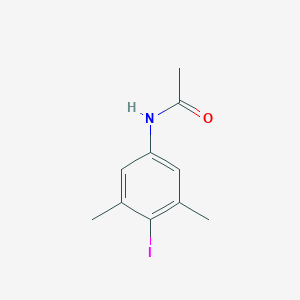

![2-[[(2S)-1-[[2-amino-3-[[(2S)-2-amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]butanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B38028.png)

